molecular formula C7H3BrClFO4S B2539614 2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid CAS No. 926194-65-2

2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid

Cat. No.: B2539614
CAS No.: 926194-65-2
M. Wt: 317.51
InChI Key: MINRMMAOSLWBFK-UHFFFAOYSA-N
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Description

2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H3BrClFO4S It is an aromatic carboxylic acid derivative, characterized by the presence of bromine, chlorine, fluorine, and a sulfonyl group attached to the benzene ring

Preparation Methods

The synthesis of 2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, m-fluorobenzotrifluoride, undergoes nitration using sulfuric acid as a solvent to form 4-fluoro-2-trifluoromethyl nitrobenzene.

    Bromination: The nitro compound is then brominated using dibromohydantoin in sulfuric acid to introduce the bromine atom.

    Reduction: The nitro group is reduced to an amine using reduced iron powder in the presence of acetic acid or ammonium chloride.

    Deamination: The amine group is removed through deamination in hypophosphorous acid.

    Separation and Hydrolysis: The intermediate product is separated and hydrolyzed using sulfuric acid to yield this compound.

Chemical Reactions Analysis

2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like iron powder for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid include other halogenated benzoic acids, such as:

  • 2-Bromo-4-chlorobenzoic acid
  • 3-Bromo-5-fluorobenzoic acid
  • 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid

These compounds share similar structural features but differ in the position and type of halogen and sulfonyl groups.

Properties

IUPAC Name

2-bromo-3-chlorosulfonyl-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO4S/c8-6-4(7(11)12)1-3(10)2-5(6)15(9,13)14/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINRMMAOSLWBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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